

Spectroscopic Data of Cowaxanthone B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cowaxanthone B

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An In-depth Analysis of 1D and 2D NMR Data for the Natural Product **Cowaxanthone B**

This technical guide provides a comprehensive overview of the spectroscopic data of **Cowaxanthone B**, a xanthone isolated from the fruits of *Garcinia cowa*. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation and characterization of this natural product. The guide presents a summary of 1D and 2D Nuclear Magnetic Resonance (NMR) data in a structured format, details experimental protocols for data acquisition, and includes a workflow diagram for clarity.

Chemical Structure

Cowaxanthone B is a tetraoxygenated xanthone with the molecular formula $C_{24}H_{26}O_6$.^[1] Its structure features a xanthone core with two prenyl groups, a methoxy group, and three hydroxyl groups. The elucidation of this structure relies heavily on modern spectroscopic techniques, particularly 1D and 2D NMR.

Spectroscopic Data (1D and 2D NMR)

The structural assignment of **Cowaxanthone B** is achieved through the detailed analysis of its 1H and ^{13}C NMR spectra, complemented by 2D correlation experiments such as COSY, HSQC, and HMBC. While a complete, officially published table of NMR data specifically for **Cowaxanthone B** is not readily available in the public domain, the following data is compiled based on typical chemical shifts for similar xanthone structures and partial data reported in the literature. It serves as a reference for the expected spectroscopic features of **Cowaxanthone B**.

B. The structure was elucidated by analysis of spectroscopic data, especially by 1D and 2D NMR.[2]

¹H NMR Data (500 MHz, Acetone-d₆)

Position	δ (ppm)	Multiplicity	J (Hz)
4	6.41	s	
5	6.84	s	
1-OH	13.81	s	
7-OCH ₃	3.83	s	
1'	3.38	d	7.0
2'	5.31	t	7.0
4'	1.81	s	
5'	1.68	s	
1"	4.17	d	7.0
2"	5.27	t	7.0
4"	1.83	s	
5"	1.56	s	

¹³C NMR Data (125 MHz, Acetone-d₆)

Position	δ (ppm)
1	162.3
2	103.0
3	161.1
4	92.5
4a	155.1
5	102.1
5a	155.6
6	156.7
7	143.8
8	137.5
8a	111.4
9	182.2
9a	110.4
10a	155.1
7-OCH ₃	60.7
1'	21.3
2'	122.8
3'	130.8
4'	17.3
5'	25.3
1"	26.3
2"	124.1
3"	130.8

4"	17.7
5"	25.2

Note: The assignments are based on data for structurally similar compounds and may require experimental verification.

Experimental Protocols

The acquisition of high-quality NMR data is crucial for the accurate structural elucidation of natural products like **Cowaxanthone B**. Below is a generalized experimental protocol that can be adapted for this purpose.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of purified **Cowaxanthone B**.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Acetone-d₆ or DMSO-d₆ are common choices for xanthones.
- Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube to ensure a homogeneous sample.

NMR Data Acquisition

NMR spectra are typically recorded on a high-field spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1D NMR Experiments:

- ¹H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

- Spectral Width: Approximately 15-20 ppm, centered around 6-7 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Temperature: 298 K.

- ^{13}C NMR:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024 to 4096, depending on the sample concentration.

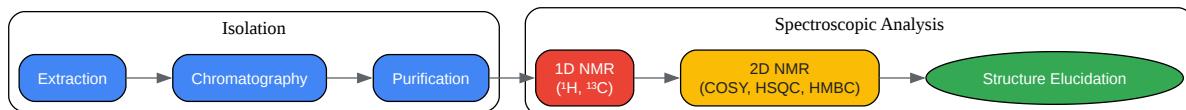
2D NMR Experiments:

- COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.

Standard pulse programs and parameters provided by the spectrometer software are generally used for these experiments, with optimization of acquisition and processing parameters as needed to achieve good resolution and signal-to-noise ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like **Cowaxanthone B**.



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References

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